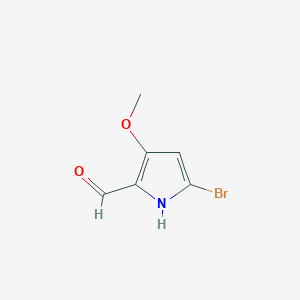
3-amino-N-(3-chloro-4-methylphenyl)-4-fluoro-5-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-N-(3-chloro-4-methylphenyl)-4-fluoro-5-methylbenzenesulfonamide, also known as ACMS or ACMSD, is a small molecule inhibitor that has been gaining attention in the scientific community for its potential therapeutic applications. It was first identified as a potential drug candidate for the treatment of cancer due to its ability to inhibit the activity of the enzyme kynurenine 3-monooxygenase (KMO), which is involved in the metabolism of the amino acid tryptophan. However, recent research has also suggested that ACMS may have other potential applications in the treatment of neurological disorders and inflammation.
Mécanisme D'action
3-amino-N-(3-chloro-4-methylphenyl)-4-fluoro-5-methylbenzenesulfonamide works by inhibiting the activity of KMO, an enzyme that is involved in the metabolism of the amino acid tryptophan. When tryptophan is metabolized by KMO, it produces a series of metabolites that have been implicated in a variety of diseases, including cancer and neurological disorders. By inhibiting KMO, 3-amino-N-(3-chloro-4-methylphenyl)-4-fluoro-5-methylbenzenesulfonamide prevents the production of these metabolites and can therefore help to reduce the severity of these diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-amino-N-(3-chloro-4-methylphenyl)-4-fluoro-5-methylbenzenesulfonamide are primarily related to its inhibition of KMO. By reducing the production of neurotoxic metabolites, 3-amino-N-(3-chloro-4-methylphenyl)-4-fluoro-5-methylbenzenesulfonamide has been shown to have a neuroprotective effect in preclinical models of neurological disorders. In addition, its anti-cancer properties are thought to be related to its ability to reduce the growth and metastasis of tumors by inhibiting KMO.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-amino-N-(3-chloro-4-methylphenyl)-4-fluoro-5-methylbenzenesulfonamide as a research tool is its specificity for KMO. Because it targets a specific enzyme, it can be used to study the role of KMO in a variety of diseases without affecting other metabolic pathways. However, one limitation of 3-amino-N-(3-chloro-4-methylphenyl)-4-fluoro-5-methylbenzenesulfonamide is its relatively low potency compared to other KMO inhibitors. This can make it more difficult to achieve the desired level of inhibition in experimental models.
Orientations Futures
There are several potential future directions for research on 3-amino-N-(3-chloro-4-methylphenyl)-4-fluoro-5-methylbenzenesulfonamide. One area of interest is the development of more potent KMO inhibitors that could be used in the treatment of cancer and neurological disorders. In addition, there is growing interest in the use of 3-amino-N-(3-chloro-4-methylphenyl)-4-fluoro-5-methylbenzenesulfonamide as a research tool to study the role of KMO in other diseases, such as autoimmune disorders and infectious diseases. Finally, there is also potential for the development of 3-amino-N-(3-chloro-4-methylphenyl)-4-fluoro-5-methylbenzenesulfonamide as a diagnostic tool for diseases that are associated with KMO dysregulation.
Méthodes De Synthèse
The synthesis of 3-amino-N-(3-chloro-4-methylphenyl)-4-fluoro-5-methylbenzenesulfonamide involves several steps, starting with the reaction of 3-chloro-4-methylbenzenesulfonyl chloride with 4-fluoro-5-methyl-1,2-phenylenediamine to form 3-chloro-4-methyl-N-(4-fluoro-5-methyl-2-aminophenyl)benzenesulfonamide. This intermediate is then reacted with ammonia to form 3-amino-N-(3-chloro-4-methylphenyl)-4-fluoro-5-methylbenzenesulfonamide.
Applications De Recherche Scientifique
3-amino-N-(3-chloro-4-methylphenyl)-4-fluoro-5-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in a variety of fields. One of the most promising areas of research has been in the treatment of cancer. KMO is overexpressed in many types of cancer, and its inhibition by 3-amino-N-(3-chloro-4-methylphenyl)-4-fluoro-5-methylbenzenesulfonamide has been shown to reduce tumor growth and metastasis in preclinical models. In addition to its anti-cancer properties, 3-amino-N-(3-chloro-4-methylphenyl)-4-fluoro-5-methylbenzenesulfonamide has also been investigated for its potential use in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. This is because KMO is involved in the production of neurotoxic metabolites that have been implicated in the development of these disorders.
Propriétés
IUPAC Name |
3-amino-N-(3-chloro-4-methylphenyl)-4-fluoro-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN2O2S/c1-8-3-4-10(6-12(8)15)18-21(19,20)11-5-9(2)14(16)13(17)7-11/h3-7,18H,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONHGPCNCIVLPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C(=C2)C)F)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(3-chloro-4-methylphenyl)-4-fluoro-5-methylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-fluorophenyl)sulfonylphenyl]prop-2-enamide](/img/structure/B6646575.png)

![N-[[1-(hydroxymethyl)cyclopentyl]methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B6646584.png)
![4-bromo-2-methoxy-N-[2-(propylamino)ethyl]benzamide](/img/structure/B6646602.png)
![N-[2-methyl-1-(pyrazolo[1,5-a]pyrimidin-5-ylamino)propan-2-yl]methanesulfonamide](/img/structure/B6646608.png)
![[2-[(3-Bromothiophen-2-yl)methylamino]phenyl]methanol](/img/structure/B6646612.png)
![2-[2-(2,2-Difluoroethylsulfamoyl)-5-methoxyphenyl]acetic acid](/img/structure/B6646618.png)






